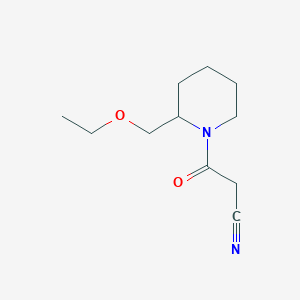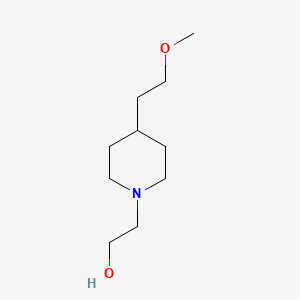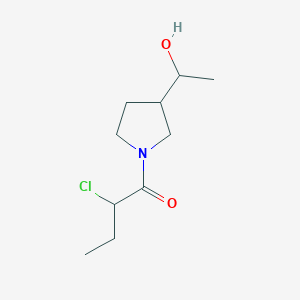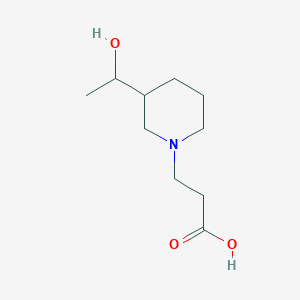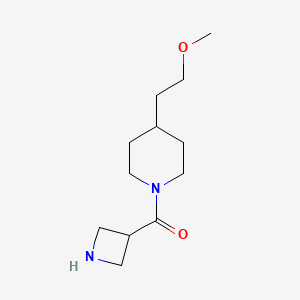
Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone
Vue d'ensemble
Description
Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Transformations
Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone and related compounds have been the subject of various research studies focusing on their synthesis and transformation into other chemical structures. For instance, research has detailed the synthesis of novel 3-oxopiperidin-2-ones from certain azetidin-2-ones, demonstrating a method to transform these compounds into piperidines and pyrrolidines, highlighting their potential as intermediates in chemical synthesis (Dejaegher et al., 2008). Other studies have explored the asymmetric synthesis of specific azetidin-2-ones and their conversion into functionalized piperazines and 1,4-diazepanes (Dekeukeleire et al., 2012).
Chemical Properties and Mechanistic Insights
Research has also been conducted on the rearrangement of azetidin-2-ones to produce highly functionalized compounds, providing detailed insights into the reaction mechanisms and the properties of these compounds (Dejaegher & de Kimpe, 2004). Furthermore, the study of 2-azetidinones as precursors for pincer ligands in the context of metal-promoted degradation has contributed to our understanding of their structural and spectroscopic properties, adding valuable information to the field of coordination chemistry (Casarrubios et al., 2015).
Medicinal Chemistry and Biological Activity
In the realm of medicinal chemistry, this compound derivatives have been evaluated for their potential in various biological activities. Notable among these is the evaluation of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, which was found to be a promising catalyst for asymmetric addition reactions, indicating its potential applicability in producing chiral compounds (Wang et al., 2008). Other studies have explored the synthesis and antimicrobial activity of new pyridine derivatives, highlighting the biological activity of these compounds against various bacterial and fungal strains (Patel et al., 2011).
Mécanisme D'action
Target of Action
Compounds with similar structures have been reported to interact with various proteins and enzymes
Mode of Action
The presence of an amine group in the structure suggests potential for peptide coupling reactions .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit antimicrobial and antifungal activities, suggesting potential effects on pathways related to microbial growth and survival .
Result of Action
Compounds with similar structures have been reported to exhibit antimicrobial and antifungal activities , suggesting potential effects on microbial cell structures and functions.
Analyse Biochimique
Biochemical Properties
Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain oxidoreductase enzymes, influencing their activity . The nature of these interactions often involves hydrophobic interactions and hydrogen bonding, which stabilize the enzyme-inhibitor complex .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has shown cytotoxic activity against various cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells . This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. These changes can lead to apoptosis or cell cycle arrest in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to bind to the colchicine binding site of tubulin, inhibiting its polymerization . This inhibition disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. Additionally, it may interact with other proteins and enzymes, either inhibiting or activating them, thereby altering gene expression and cellular functions .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term effects. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro studies has shown sustained cytotoxic effects on cancer cells, indicating its potential for prolonged therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it exhibits therapeutic effects with minimal toxicity. At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization for safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter metabolite levels, impacting the overall metabolic profile of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with membrane transporters, facilitating its uptake and distribution within cells . This compound tends to accumulate in certain tissues, which may influence its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize primarily in the cytoplasm, where it interacts with various cellular components . Post-translational modifications and targeting signals may direct it to specific compartments or organelles, influencing its biochemical and cellular effects .
Propriétés
IUPAC Name |
azetidin-3-yl-[4-(2-methoxyethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-16-7-4-10-2-5-14(6-3-10)12(15)11-8-13-9-11/h10-11,13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYTUSBWYWDBRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCN(CC1)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


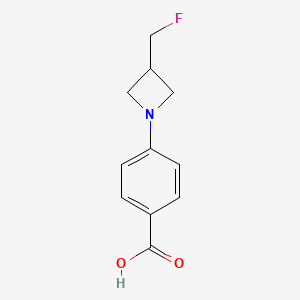
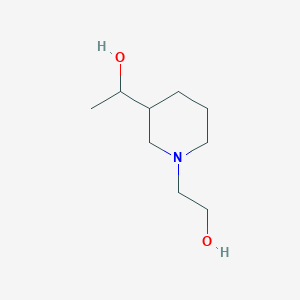
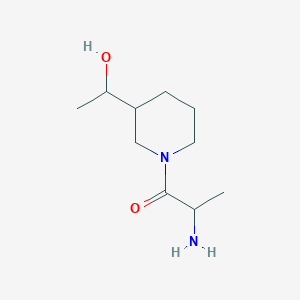

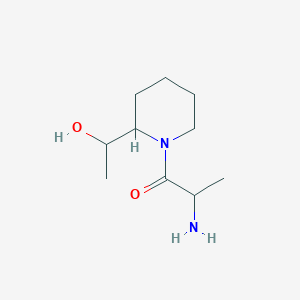
![2-azido-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1476952.png)


